1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 4-chlorophenyl group, a 4-methyl group, and two 4-methylphenyl groups attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylacetophenone in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the desired pyrazole compound. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structural features, such as the presence of electron-withdrawing and electron-donating groups, contribute to its binding affinity and specificity .
Comparison with Similar Compounds
1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-bromophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole: This compound has a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.
1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of substituents and the resulting structural and electronic properties that contribute to its diverse applications.
Properties
Molecular Formula |
C24H21ClN2 |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H21ClN2/c1-16-4-8-19(9-5-16)23-18(3)24(20-10-6-17(2)7-11-20)27(26-23)22-14-12-21(25)13-15-22/h4-15H,1-3H3 |
InChI Key |
ODYNBSGESVIEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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